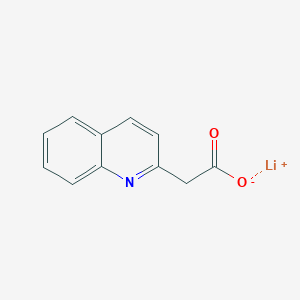

2-喹啉乙酸锂

货号 B2643456

CAS 编号:

205655-39-6

分子量: 193.13

InChI 键: YBRUNCSZMKPRQK-UHFFFAOYSA-M

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lithium 2-(quinolin-2-yl)acetate is a chemical compound with the molecular formula C11H8LiNO2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of quinolin-2-ones, which are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis, has been reviewed in the literature . A variety of quinolin-2-one derivatives were synthesized under mild conditions . A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis

The molecular structure of Lithium 2-(quinolin-2-yl)acetate is represented by the formula C11H8LiNO2 .Chemical Reactions Analysis

Quinoline derivatives have been utilized in various areas including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .科学研究应用

有机电子和发光二极管 (LED)

- OLED 中的电子注入效率:喹啉酸锂 (Liq) 已被用来增强有机 LED 中的电子注入,显著降低开启电压并提高功率效率。这种性能改进归因于 Liq/Al 阴极结构促进的有效电子注入,这导致了更低的界面能垒和更高的器件效率 (Liu 等人,2002; Kim 等人,2007).

药物化学和神经保护

- 神经保护作用:已显示锂化合物在培养细胞和疾病动物模型中提供神经保护作用。例如,观察到锂治疗可以保护大鼠脑神经元免受谷氨酸兴奋毒性,表明在治疗神经退行性疾病中具有潜在应用 (Chuang 等人,2002).

材料科学和电池

- 电池中的锂储存和循环:纳米结构聚 (1,4-二氢-11H-吡嗪并[2',3':3,4]环戊并[1,2-b]喹喔啉-11-酮) 等创新材料显示出卓越的锂储存能力和在延长循环中的稳定性,表明它们作为锂离子电池中高性能阳极材料的潜力 (Xie 等人,2016).

有机合成和催化

- 催化应用:已发现溴化锂是室温下喹喔啉衍生物合成的有效催化剂,提供了一种绿色且简单的方法来高产率地获得这些化合物 (Hasaninejad 等人,2010).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

lithium;2-quinolin-2-ylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.Li/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRUNCSZMKPRQK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C2C(=C1)C=CC(=N2)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8LiNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 2-(quinolin-2-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![1-(4-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2643375.png)

![2-(Hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2643377.png)

![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2643378.png)

![ethyl 1-benzyl-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2643379.png)

![(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2643382.png)

![N-[(3-chlorophenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2643385.png)

![N'-[(1Z)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-4-chlorobenzohydrazide](/img/structure/B2643394.png)